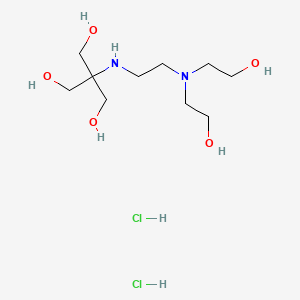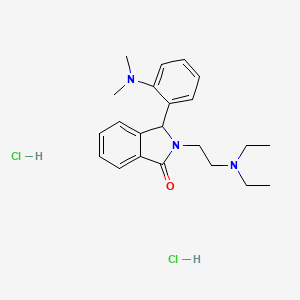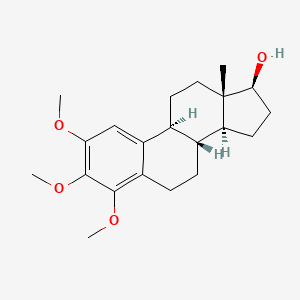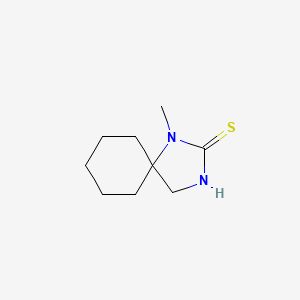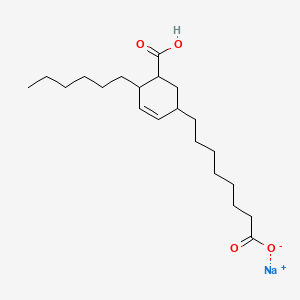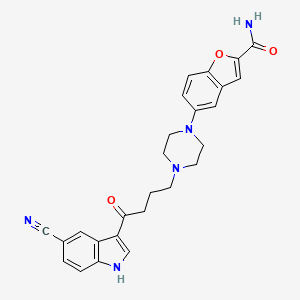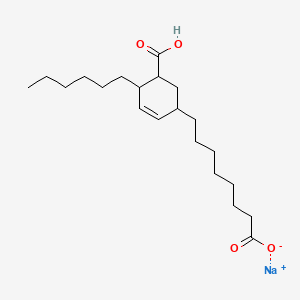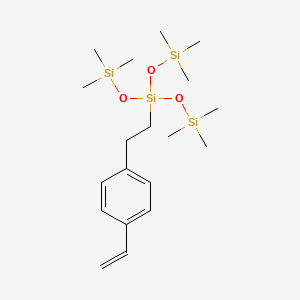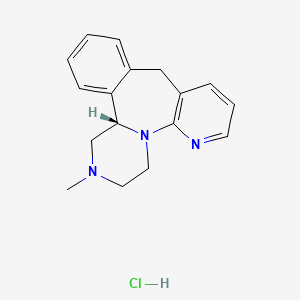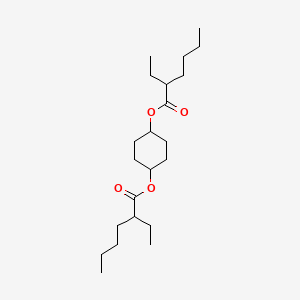
1,4-Cyclohexanediol bis-ethylhexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Cyclohexanediol bis-ethylhexanoate is an organic compound primarily recognized for its use in the cosmetics industry. It is a diester derived from 1,4-cyclohexanediol and ethylhexanoic acid. This compound is known for its bleaching properties, making it a valuable ingredient in various cosmetic formulations .
Preparation Methods
The synthesis of 1,4-Cyclohexanediol bis-ethylhexanoate involves the reaction of 1,4-cyclohexanediol with ethylhexanoic acid. This reaction results in the formation of the diester, which is then purified for use in cosmetic products . Industrial production methods often employ oxidative and catalytic reactions to achieve high yields of the compound. For instance, a novel preparation method involves the oxidation of lignin-derived monomers followed by hydrodeoxygenation reactions .
Chemical Reactions Analysis
1,4-Cyclohexanediol bis-ethylhexanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into simpler alcohols or other derivatives.
Substitution: The ester groups in the compound can undergo substitution reactions with various nucleophiles.
Common reagents used in these reactions include hydrogen gas, catalysts like RANEY® nickel, and oxidizing agents . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,4-Cyclohexanediol bis-ethylhexanoate has several scientific research applications, including:
Cosmetics: It is widely used as a bleaching agent in hair and skin products
Chemistry: The compound is studied for its reactivity and potential use in synthesizing other organic compounds.
Biology and Medicine: Research is ongoing to explore its effects on cellular processes and potential therapeutic applications.
Industry: It is used in the production of various surfactants and as an intermediate in chemical synthesis.
Mechanism of Action
The mechanism of action of 1,4-Cyclohexanediol bis-ethylhexanoate involves its ability to inhibit melanogenesis, the process by which melanin is produced in the skin. This inhibition is achieved through the compound’s interaction with specific molecular targets and pathways involved in melanin synthesis . By reducing melanin production, the compound effectively lightens the skin or hair.
Comparison with Similar Compounds
1,4-Cyclohexanediol bis-ethylhexanoate can be compared with other similar compounds, such as:
Hexanoic acid, 2-ethyl-, 1,4-cyclohexanediyl ester: Another ester with similar properties and applications.
Other diesters of cyclohexanediol: These compounds share similar chemical structures and reactivity but may differ in their specific applications and effectiveness.
The uniqueness of this compound lies in its specific combination of bleaching properties and its effectiveness in cosmetic formulations.
Properties
CAS No. |
53148-31-5 |
|---|---|
Molecular Formula |
C22H40O4 |
Molecular Weight |
368.5 g/mol |
IUPAC Name |
[4-(2-ethylhexanoyloxy)cyclohexyl] 2-ethylhexanoate |
InChI |
InChI=1S/C22H40O4/c1-5-9-11-17(7-3)21(23)25-19-13-15-20(16-14-19)26-22(24)18(8-4)12-10-6-2/h17-20H,5-16H2,1-4H3 |
InChI Key |
KNPIEXMCCLCXEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)C(=O)OC1CCC(CC1)OC(=O)C(CC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,6-dimethyl-1-[4-(4-nitrophenyl)sulfonylphenyl]-1,3,5-triazine-2,4-diamine;hydrochloride](/img/structure/B12764554.png)
